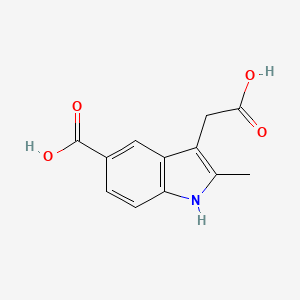
3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid” is a derivative of carboxymethyl cellulose (CMC), which is a product of carboxymethylation of cellulose . CMC is often used in its sodium salt form, sodium carboxymethyl cellulose . The carboxymethyl groups (-CH2-COOH) are bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .
Synthesis Analysis
Carboxymethyl cellulose (CMC), a derivative of chitosan, has been widely used for the synthesis of hydrogels due to its good water solubility, biocompatibility, and biodegradability . CMC-based hydrogels can be obtained through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction .Molecular Structure Analysis
The molecular structure of carboxymethyl cellulose involves carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .Chemical Reactions Analysis
Carboxymethyl cellulose (CMC) is a product of carboxymethylation of cellulose . The carboxymethylation process involves the reaction of cellulose with chloroacetic acid . The carboxyl groups render the cellulose soluble and chemically reactive .Physical And Chemical Properties Analysis
Carboxymethyl cellulose exhibits good water solubility, biocompatibility, and biodegradability . It is often used in its sodium salt form, sodium carboxymethyl cellulose . Carboxymethylation significantly changes the physicochemical properties of the agar, improving gel transparency and reducing dissolution temperature, gel strength, gel hardness, molecular weight, and molecular size .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
3-(Carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid and its derivatives are instrumental in synthesizing novel compounds. For instance, indole carboxylic acids have been used to produce indole-benzimidazole derivatives, which are significant due to their potential pharmacological activities (Wang et al., 2016). Similarly, substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives have been synthesized and investigated for antiviral activities against various viruses (Ivashchenko et al., 2014).
Biochemical Applications
Indole-3-acetic acid derivatives, closely related to 3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid, have been employed in designing novel research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes, demonstrating their versatility in biochemical research (Ilić et al., 2005).
Molecular Docking Studies
In the field of drug design and molecular biology, compounds derived from 3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid have been used in molecular docking studies. For instance, 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids have been synthesized and studied for their binding interactions with target proteins, which is crucial for understanding drug-receptor interactions and developing new drugs (Reddy et al., 2022).
Synthesis of Fluorescent Probes
Derivatives of 3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid have been synthesized and investigated for their fluorescence properties. Such compounds are valuable in the development of fluorescent probes, which are essential tools in biological imaging and diagnostics (Queiroz et al., 2007).
Insights into Chemical Structures
Studies have also provided detailed insights into the chemical structure and molecular interactions of 3-(carboxymethyl)-1H-indole-4-carboxylic acid. Understanding the molecular structure and its interactions is crucial for further applications in chemical synthesis and drug design (Mao, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Carboxymethyl cellulose (CMC) has been widely used for the synthesis of hydrogels due to its good water solubility, biocompatibility, and biodegradability . The most frequently studied chitosan derivatives are carboxymethyl chitosan . As an environmentally friendly method, microwave-assisted synthesis shows great promise for producing carboxymethyl agar .
Eigenschaften
IUPAC Name |
3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8(5-11(14)15)9-4-7(12(16)17)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDFYPLSWRHIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2568637.png)
![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)
![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)
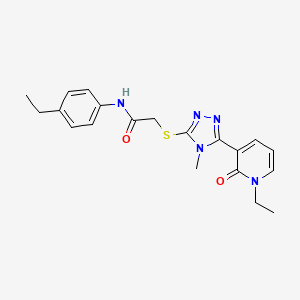
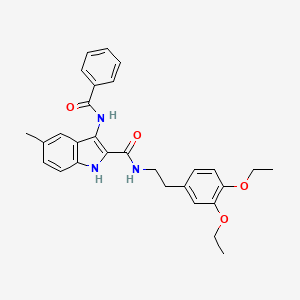
![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)
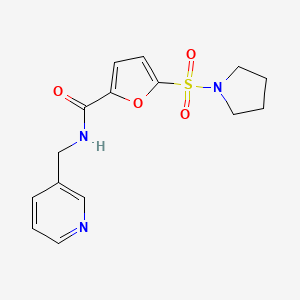
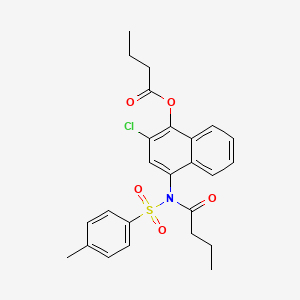

![3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568652.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2568658.png)